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Compound of Interest

Compound Name: Amedalin

Cat. No.: B1665959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amedalin, also known by its developmental code UK-3540-1, is a selective norepinephrine

reuptake inhibitor (NRI) synthesized in the early 1970s.[1][2] With the IUPAC name 3-methyl-3-

[3-(methylamino)propyl]-1-phenylindol-2-one, it belongs to the N-phenyl-2-indolinone class of

compounds.[3] Although investigated for its potential as an antidepressant, Amedalin was

never brought to market.[1][2] Its mechanism of action is characterized by a selective inhibition

of norepinephrine reuptake with negligible effects on serotonin and dopamine reuptake, and it

lacks significant antihistaminic or anticholinergic properties.[1]

This technical guide provides a comprehensive overview of the available information on the

synthesis and purification of Amedalin, with a focus on its chemical properties and a

generalized synthesis pathway.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Amedalin is presented below. This

data is crucial for its synthesis, handling, and characterization.
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Property Value Source

IUPAC Name

3-methyl-3-[3-

(methylamino)propyl]-1-

phenylindol-2-one

[3]

Molecular Formula C₁₉H₂₂N₂O [3]

Molecular Weight 294.4 g/mol [3]

CAS Number 22136-26-1 [1]

Appearance
White crystalline powder (for

hydrochloride salt)
[4]

Melting Point
Approximately 152 °C (for

hydrochloride salt)
[4]

Solubility

The hydrochloride salt is

soluble in water and organic

solvents like dichloromethane.

[4]

Amedalin Synthesis: A Generalized Approach
The primary literature detailing the original synthesis of Amedalin is the 1972 paper by A.

Cañas-Rodriguez and P. R. Leeming in the Journal of Medicinal Chemistry. Unfortunately, the

full text of this seminal work, which would contain detailed experimental protocols and

quantitative data, is not publicly available through open-access channels. The synthesis is

generally described as involving cyclization reactions to form the core indole structure.[4]

Based on the chemical structure of Amedalin and general knowledge of organic synthesis, a

plausible synthetic route can be conceptualized. The following workflow represents a

generalized approach to the synthesis of N-phenyl-2-indolinones, the class of compounds to

which Amedalin belongs.
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A generalized workflow for the synthesis of Amedalin.

Experimental Protocols
Detailed experimental protocols for the synthesis and purification of Amedalin are contained

within the following key publication:

Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-

phenylindolines. A new class of antidepressant agents. Journal of Medicinal Chemistry,

15(7), 762–770.

Access to this publication is required to obtain the specific reaction conditions, stoichiometry of

reactants, purification procedures, and analytical characterization data. Without this source,

any provided protocol would be speculative and not based on the established scientific

literature.

Purification Methods
For a compound like Amedalin, standard organic chemistry purification techniques would be

employed. These generally include:

Extraction: To separate the crude product from the reaction mixture.

Column Chromatography: To isolate the desired compound from byproducts and unreacted

starting materials.

Recrystallization: To obtain the final product with high purity, typically as a crystalline solid.
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The choice of solvents and specific conditions for these purification steps would be detailed in

the aforementioned primary literature.

Conclusion
Amedalin remains a significant molecule in the history of medicinal chemistry, representing an

early effort in the development of selective norepinephrine reuptake inhibitors. While a general

understanding of its synthesis can be inferred from its structure, the precise and detailed

experimental procedures for its preparation and purification are documented in a key scientific

paper from 1972. For researchers and drug development professionals seeking to replicate or

build upon this work, obtaining the full text of the referenced publication by Cañas-Rodriguez

and Leeming is an essential next step. This guide provides a foundational overview based on

publicly available data and established chemical principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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